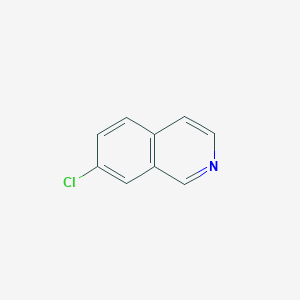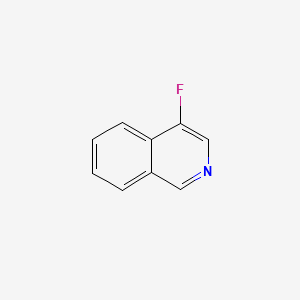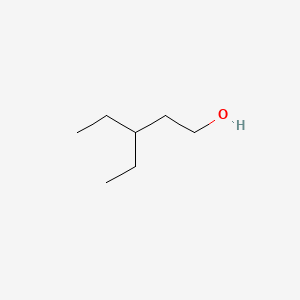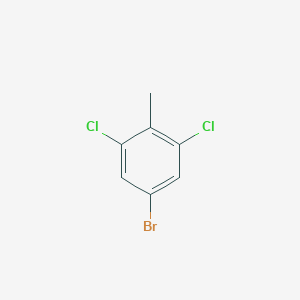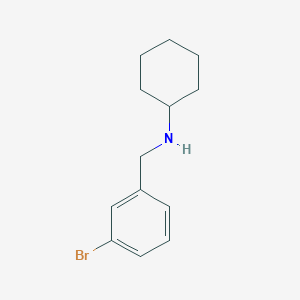
(3-Bromobenzyl)cyclohexylamine
Overview
Description
(3-Bromobenzyl)cyclohexylamine, also known as 3-Bz-C6H13N, is a cyclic amine composed of a benzyl group and a cyclohexyl group attached to a nitrogen atom. It is an important organic compound used in various scientific research applications, such as medicinal chemistry, organic synthesis, and biochemistry. 3-Bz-C6H13N is a versatile compound that can be used in a variety of synthetic pathways, making it a valuable tool in the laboratory.
Scientific Research Applications
Molecular Structure and Biological Activity
- The compound has been used as a model to evaluate the histamine H3-receptor activation mechanism, demonstrating significant biological activity (Kovalainen et al., 2000).
Chemical Synthesis and Applications
- It has played a role in the kinetic and analytical investigations in the formation of certain compounds, which are relevant in understanding chemical reaction mechanisms (Schmid et al., 1988).
- This chemical is significant in the study of bond activation in palladium(II) cyclopalladated compounds, indicating its utility in complex organometallic chemistry (Vila et al., 2002).
- It has been used in synthesizing novel cyclohexanonyl bromophenol derivatives, highlighting its potential in the synthesis of new chemical entities (Balaydın et al., 2012).
Photochemical and Cyclization Studies
- The compound's derivatives have been studied for their potential in photochemical cyclization, leading to the synthesis of heterocyclic compounds, which is crucial in the development of new pharmaceuticals (Iida et al., 1978).
Enzymatic and Synthetic Chemistry
- Research has also explored its use in engineered enzymatic processes for improved activity and stereoselectivity, underlining its role in biocatalysis and green chemistry (Wu et al., 2022).
Mechanism of Action
Mode of Action
. These reactions could potentially alter the function of target molecules in the body, leading to various physiological effects.
Biochemical Pathways
This process involves the interaction of chemically differentiated fragments with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Pharmacokinetics
5 to 48 hours, showing a clear dose dependency . Approximately 86 to 95% of the administered dose was excreted in the urine during 48 hours as unchanged drug .
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEACIKSVOHWIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

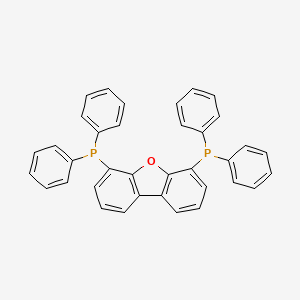
![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)


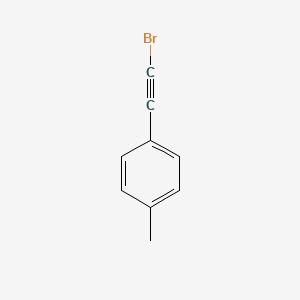
![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)


![2-Methyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B1268604.png)
